2-Bromo-5-fluorobenzaldehyde (CAS 94569-84-3) is a highly versatile, bifunctional aromatic building block characterized by an aldehyde group, an ortho-bromine atom, and a meta-fluorine atom. In industrial and pharmaceutical procurement, it is primarily sourced as the critical precursor for 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (the active pharmaceutical ingredient Tavaborole) and related boron-containing therapeutics[1]. The compound's specific substitution pattern enables sequential site-selective functionalization: the aldehyde undergoes reductive aminations or condensations, while the ortho-bromine serves as a handle for transition-metal-catalyzed cross-coupling or lithiation-borylation sequences. As a solid at room temperature, it offers excellent handling characteristics for large-scale synthetic workflows compared to liquid analogs .
Substituting 2-bromo-5-fluorobenzaldehyde with generic alternatives fundamentally disrupts both synthetic routing and downstream pharmaceutical efficacy. Using the unfluorinated baseline, 2-bromobenzaldehyde, yields a non-fluorinated benzoxaborole core that lacks the optimized target binding affinity, metabolic stability, and cell penetration required for clinical efficacy against fungal leucyl-tRNA synthetase [1]. Conversely, attempting to use the isomer 5-bromo-2-fluorobenzaldehyde alters the relative positions of the reactive sites, completely changing the regiochemistry of the subsequent borylation and cyclization steps. This makes it impossible to form the required 5-fluoro-benzoxaborole architecture, rendering such isomers useless for this specific procurement objective [2].
The synthesis of the FDA-approved antifungal Tavaborole strictly requires 2-bromo-5-fluorobenzaldehyde to install the critical 5-fluoro substitution on the benzoxaborole core. Studies demonstrate that benzoxaboroles derived from this specific fluorinated precursor exhibit potent minimum inhibitory concentrations (MIC) of 0.25–1 µg/mL against major pathogens like T. rubrum and T. mentagrophytes. In contrast, utilizing the unfluorinated 2-bromobenzaldehyde yields derivatives with substantially reduced target binding to leucyl-tRNA synthetase, failing to meet the therapeutic threshold [1].
| Evidence Dimension | Downstream Antifungal Potency (MIC against T. rubrum) |
| Target Compound Data | Yields Tavaborole (MIC 0.25–1 µg/mL) |
| Comparator Or Baseline | 2-Bromobenzaldehyde (Yields non-fluorinated analog with sub-therapeutic efficacy) |
| Quantified Difference | Critical requirement for sub-microgram/mL MIC efficacy |
| Conditions | In vitro antifungal screening against dermatophytes |
Procurement for benzoxaborole-based API manufacturing must specify the 5-fluoro derivative, as the fluorine atom is strictly required for the drug's mechanism of action and clinical viability.
For bulk procurement and scale-up manufacturing, the physical state of the aldehyde precursor significantly impacts process engineering. 2-Bromo-5-fluorobenzaldehyde is a crystalline solid at room temperature with a melting point of 51–56 °C. In contrast, the baseline unfluorinated comparator, 2-bromobenzaldehyde, is a liquid with a melting point of 16–19 °C [1]. The solid state of the fluorinated compound facilitates easier weighing, transfer, and storage without the need for specialized liquid-handling pumps or strict temperature controls to prevent freezing/thawing cycles during winter transport .
| Evidence Dimension | Melting Point / Physical State at 25 °C |
| Target Compound Data | 51–56 °C (Solid) |
| Comparator Or Baseline | 2-Bromobenzaldehyde: 16–19 °C (Liquid) |
| Quantified Difference | ~35 °C higher melting point, ensuring solid state at standard ambient temperatures |
| Conditions | Standard atmospheric pressure, room temperature handling (20-25 °C) |
Solid precursors reduce handling complexity, improve dispensing accuracy, and lower storage costs in large-scale pharmaceutical manufacturing.
2-Bromo-5-fluorobenzaldehyde is highly effective in copper-catalyzed one-pot, three-component reactions for synthesizing substituted 2H-indazoles. When reacted with primary amines and sodium azide, the compound undergoes consecutive condensation and C-N/N-N bond formations. While 2-bromobenzaldehyde also undergoes this reaction, utilizing 2-bromo-5-fluorobenzaldehyde directly installs a fluorine atom on the resulting indazole core—a structural modification that is highly challenging to achieve post-cyclization and is highly prized for improving metabolic stability in drug discovery programs [1].
| Evidence Dimension | Direct access to fluorinated heterocycles |
| Target Compound Data | Yields 5-fluoro-2H-indazoles in a single pot |
| Comparator Or Baseline | 2-Bromobenzaldehyde (Yields unfluorinated 2H-indazoles) |
| Quantified Difference | Eliminates the need for multi-step post-cyclization fluorination |
| Conditions | CuI/TMEDA catalyzed reaction with NaN3 and amines at 120 °C in DMSO |
Selecting the pre-fluorinated building block streamlines the synthesis of metabolically stable indazole libraries, saving significant time and reagent costs.
Essential starting material for the commercial synthesis of Tavaborole (AN2690) and other benzoxaborole-based antifungal agents, where the 5-fluoro substitution is non-negotiable for target binding and clinical efficacy [1].
Ideal precursor for the one-pot synthesis of 5-fluoro-2H-indazoles via copper-catalyzed multicomponent coupling, providing direct access to metabolically stable scaffolds for drug discovery without the need for complex late-stage fluorination [2].
Utilized as a cross-coupling partner (e.g., via Suzuki coupling) in the development of imidazopyridazine derivatives, where the fluorine atom modulates the electronic properties and lipophilicity of the biaryl system [3].
Acute Toxic;Irritant